molecular formula C12H15N5O4 B15285107 Entecavir Impurity 14

Entecavir Impurity 14

Cat. No.: B15285107
M. Wt: 293.28 g/mol
InChI Key: UFPRRUBSRXSXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Entecavir Impurity 14 involves several steps, starting from the appropriate purine derivatives and cyclopentane intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Entecavir Impurity 14 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Entecavir Impurity 14 is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Entecavir, such as the hepatitis B virus polymerase. Entecavir functions by inhibiting the viral polymerase, thereby preventing viral replication .

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

9-(3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl)-2-amino-1H-purin-6-one

InChI

InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)

InChI Key

UFPRRUBSRXSXDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O

Origin of Product

United States

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